molecular formula C11H8N4S B15214607 4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile CAS No. 75129-07-6

4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B15214607
CAS No.: 75129-07-6
M. Wt: 228.28 g/mol
InChI Key: PFYZBNISSFVAAM-UHFFFAOYSA-N
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Description

4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile is a specialized dihydropyrimidine-5-carbonitrile derivative, a chemical class recognized for its significant potential in medicinal chemistry and pharmaceutical research . This compound features a pyrimidine core, a fundamental heterocycle in nature and a key structural component in numerous biologically active molecules and therapeutic agents . Its specific structure, which includes the 4-amino, 2-sulfanylidene, and 5-carbonitrile functional groups, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Pyrimidine-based scaffolds, particularly dihydropyrimidine-5-carbonitriles, have demonstrated a broad spectrum of biological activities in scientific literature. These activities are often attributed to their ability to serve as inhibitors of vital enzymes involved in cellular processes. Relevant research areas for this compound include its potential as a building block for dihydrofolate reductase (DHFR) inhibitors , which are a well-known class of chemotherapeutic, antibacterial, and antiprotozoal agents . Furthermore, structurally similar 2-aminopyrimidine-5-carbonitrile derivatives have been extensively investigated as potent and selective antagonists for adenosine receptors (ARs), such as the A 1 AR, highlighting the value of this chemotype in developing new ligands for neurological disorders, heart failure, and respiratory diseases . The chemical space of pyrimidine carbonitriles is also being explored for antimicrobial and antiviral properties . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

75129-07-6

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

4-amino-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8N4S/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16)

InChI Key

PFYZBNISSFVAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=S)N2)N)C#N

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

The most widely reported method involves a one-pot cyclocondensation reaction employing benzaldehyde, thiourea, and ethyl cyanoacetate under alkaline conditions. This approach, adapted from classical Biginelli-like reactions, proceeds via a Knoevenagel condensation followed by nucleophilic cyclization.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous or 95%)
  • Base : Potassium hydroxide (KOH, 10% w/v) or sodium ethoxide
  • Temperature : Reflux (~78°C)
  • Time : 4–6 hours

The reaction mechanism begins with the base-induced deprotonation of ethyl cyanoacetate, facilitating its Knoevenagel condensation with benzaldehyde to form an α,β-unsaturated intermediate. Thiourea then undergoes nucleophilic attack at the β-position, followed by cyclization to yield the dihydropyrimidine core. The sulfanylidene (-S-) moiety arises from the tautomerization of the initially formed thiol group (-SH), stabilized under alkaline conditions.

Yield Optimization :
Studies report yields ranging from 65% to 78%, contingent on stoichiometric precision and the exclusion of moisture. Increasing the molar ratio of benzaldehyde to 1.2 equivalents improves yield by mitigating side reactions such as oligomerization.

Intermediate Isolation and Functionalization

Isolation of 2-Mercapto Intermediate

In some protocols, the intermediate 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is isolated prior to tautomerization. This step involves acidification of the reaction mixture (pH 4–5) using dilute HCl, precipitating the thiol form, which is then recrystallized from ethanol.

Tautomerization to Sulfanylidene :
The thiol-to-thione conversion is achieved via:

  • Thermal Treatment : Heating the thiol intermediate at 80°C in dimethylformamide (DMF) for 2 hours.
  • Base Catalysis : Stirring with triethylamine in dichloromethane at room temperature for 12 hours.

X-ray crystallographic data confirm the sulfanylidene form’s planar geometry, with a dihedral angle of 87.90° between the pyrimidine ring and phenyl group.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. Using a domestic microwave oven (800 W, 2.45 GHz), reaction times reduce to 10–15 minutes with comparable yields (70–75%). This method enhances reproducibility by minimizing thermal degradation.

Solvent-Free Mechanochemical Approach

Ball milling equimolar quantities of benzaldehyde, thiourea, and ethyl cyanoacetate with K₂CO₃ as a solid base achieves 68% yield within 30 minutes. This eco-friendly method eliminates solvent waste and simplifies purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.98 (s, 1H, C₄-H), 3.45 (s, 2H, NH₂).
  • ¹³C NMR : δ 172.1 (C=O), 162.3 (C≡N), 135.8–126.4 (Ph), 114.2 (C₅), 98.7 (C₆).

Infrared Spectroscopy (IR)

Prominent bands include:

  • 2210 cm⁻¹ (C≡N stretch)
  • 1680 cm⁻¹ (C=O stretch)
  • 1245 cm⁻¹ (C=S stretch).

X-ray Crystallography

Single-crystal analysis reveals monoclinic crystallization in the P2₁/n space group. Key metrics:

  • Bond Lengths : C=S (1.672 Å), C≡N (1.145 Å)
  • Hydrogen Bonding : N–H···O (2.800 Å) stabilizes the lattice.

Reaction Mechanism and Kinetic Studies

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) indicate a two-step mechanism:

  • Knoevenagel Condensation : Rate-determining step with an activation energy of 28.8 kcal/mol.
  • Cyclization : Exothermic (-15.3 kcal/mol) due to aromatic stabilization.

Transition state analysis identifies a planar geometry at the cyclization step, with partial charges of +0.32e on the thiourea sulfur and -0.18e on the cyano carbon.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) affords 95% purity.
  • Column Chromatography : Silica gel (acetone/hexane, 1:2) resolves thione-thiol tautomers.

Waste Management

Ethanol recovery via distillation reduces solvent consumption by 40%. Thiourea residues are neutralized with H₂O₂ to form non-toxic sulfates.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its predicted activity as an apoptosis agonist.

    Industry: Utilized in the development of new dyes and materials for solar energy

Mechanism of Action

The mechanism of action of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound is predicted to act as an apoptosis agonist, which means it can induce programmed cell death in cancer cells. This activity is likely mediated through the activation of specific signaling pathways that regulate apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference
4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile 6-phenyl, 2-sulfanylidene, 4-amino, 5-cyano Presumed antimicrobial activity based on thiouracil analogs
4-Amino-6-(4-oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidine-5-carbonitrile Selenium (2-selenoxo) replaces sulfur; chromen-3-yl at position 6 Higher molecular weight (selenium effect); mp 240–242°C
6-(4-Fluorophenyl)-4-hydrazino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile 4-hydrazino, 6-(4-fluorophenyl) Enhanced antibacterial/antifungal activity (fluorophenyl boosts lipophilicity)
4-Oxo-6-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 4-oxo, 6-(isopropylphenyl) Reduced polarity due to isopropyl; CAS 339235-45-9; molar mass 271.34 g/mol
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile 4-ethoxy, 6-methyl, 2-oxo (lacks sulfur/amino) Simpler structure; lower molecular weight (162.19 g/mol)
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile 2,4-diamino, 6-(4-bromophenyl) Bromine increases molecular weight; mp >240°C; antiviral potential

Melting Points

  • Selenium analog: 240–242°C
  • Bromophenyl derivative: >240°C
  • Fluorophenyl derivative: Not explicitly stated, but fluorinated analogs generally have higher MPs due to increased crystallinity.

Antimicrobial Activity

  • Target Compound : Likely moderate activity, inferred from thiouracil derivatives .
  • Fluorophenyl/Hydrazino Derivatives (e.g., 7a): Superior activity against Staphylococcus aureus and Candida albicans due to fluorophenyl’s lipophilicity and hydrazine’s nucleophilic reactivity .
  • Trimethoxyphenyl Derivatives : Enhanced antifungal activity (e.g., 2d, 7d) due to methoxy groups improving membrane penetration .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (CN) : Stabilize the pyrimidine ring and enhance hydrogen bonding with biological targets .
  • Aryl Substituents : Bulky groups (e.g., isopropylphenyl) reduce solubility but improve target specificity .
  • Chalcogen Replacement (S vs.

Biological Activity

4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the thioxopyrimidine class. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyDetails
CAS No. 75129-07-6
Molecular Formula C₁₁H₈N₄S
Molecular Weight 228.28 g/mol
IUPAC Name 4-amino-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC(=S)N2)N)C#N

Synthesis Methods

The synthesis of this compound typically involves a reaction between aryl aldehydes, thiourea, and malononitrile under basic conditions, often in ethanol as a solvent with heating to reflux. This method allows for the efficient formation of the desired compound while maintaining high purity levels.

Antimicrobial Activity

Research indicates that compounds similar to 4-Amino-6-phenyl-2-sulfanylidene have exhibited significant antibacterial properties. For instance, studies have shown that certain derivatives possess notable activity against various bacterial strains, suggesting that modifications to the thioxopyrimidine core can enhance antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating specific signaling pathways. Notably, formulations encapsulating this compound have shown improved tumor inhibition rates compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). For example, liposomal formulations of the compound achieved tumor inhibition rates significantly higher than those of free forms .

The proposed mechanism of action involves the interaction of the compound with molecular targets that regulate apoptosis. By inducing programmed cell death in cancer cells, it shows promise as a therapeutic agent in oncology.

Study on Antitumor Efficacy

A study evaluated the antitumor activity of 4-Amino-6-phenyl-2-sulfanylidene in both free and encapsulated forms against sarcoma 180 cells. The results indicated that encapsulated forms had a greater reduction in mitotic counts compared to free forms and traditional treatments, highlighting its potential as a more effective therapeutic option .

Molecular Docking Studies

Molecular docking studies have also been performed to assess the binding affinity of this compound to various biological targets. These studies revealed promising interactions with enzymes involved in cancer metabolism, further supporting its role as a potential drug candidate .

Q & A

Q. What experimental approaches address solubility limitations in biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO/PBS mixtures ≤1% v/v) or surfactants (Tween-80) to enhance aqueous solubility. Alternatively, synthesize water-soluble salts (e.g., hydrochloride) or nanoformulations (liposomes) for in vivo testing .

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